Isomaltotriose

Enzyme Kinetics α-Glucosidase Carbohydrate Metabolism

Isomaltotriose is the definitive standard for α-(1→6)-glucosidase activity and prebiotic research. Its exclusive α-(1→6) linkages confer a 10-fold higher Km for common amylases vs. maltotriose, ensuring no cross-reactivity with α-(1→4)-specific enzymes. This selectivity is essential for accurate in vitro digestion models, enzyme engineering, and monitoring transglucosylation in IMO syrup production. Choose isomaltotriose for reproducible, linkage-specific data where panose or maltotriose fail.

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
Cat. No. B7823216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomaltotriose
Molecular FormulaC18H32O16
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12+,13-,14-,15+,16+,17-,18-/m0/s1
InChIKeyFZWBNHMXJMCXLU-BLAUPYHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isomaltotriose (CAS 3371-50-4) for Research: Procurement Guide & Comparative Data


Isomaltotriose is a linear trisaccharide composed of three glucose units linked exclusively by α-(1→6) glycosidic bonds . It serves as the representative compound for the isomalto-oligosaccharide (IMO) class, which is partially digestible and of significant interest in prebiotic research and carbohydrate chemistry [1]. As an analytical standard and research reagent, its value is defined by its unique α-(1→6) linkage composition, which differentiates it from other glucose trisaccharides like maltotriose (α-(1→4) linked) and panose (mixed α-(1→4) and α-(1→6) linkages) [2]. This guide provides the quantitative evidence required for scientific selection over these analogs.

Why Isomaltotriose Cannot Be Substituted with Maltotriose or Panose: Linkage-Specific Reactivity


The substitution of isomaltotriose with other glucose trisaccharides like maltotriose or panose is not scientifically valid due to fundamental differences in glycosidic linkage reactivity. While all three compounds share the same molecular formula (C18H32O16) and are composed of glucose, the type of bond connecting the monosaccharides dictates their behavior in enzymatic, thermal, and biological systems. Maltotriose contains only α-(1→4) linkages, which are rapidly hydrolyzed by common amylases and glucoamylases. Panose contains both α-(1→4) and α-(1→6) linkages, leading to a mixed reactivity profile [1]. In contrast, the exclusive α-(1→6) linkages in isomaltotriose confer a distinct kinetic signature: it is a poor substrate for α-(1→4)-specific enzymes and requires specific α-(1→6)-glucosidases for efficient hydrolysis [2]. The quantitative evidence below demonstrates that these linkage differences translate into order-of-magnitude changes in enzymatic affinity, a 2- to 3-fold difference in thermal degradation rates, and a complete shift in fermentative selectivity by gut bacteria [3]. For any application requiring precise control over carbohydrate digestion, stability, or microbial metabolism, the use of a non-α-(1→6) analog will produce invalid results.

Isomaltotriose vs. Analogs: A Quantitative Guide for Compound Selection


Enzymatic Affinity: Isomaltotriose Requires 10x Higher Concentration for Half-Maximal Velocity vs. Maltotriose

In a study characterizing the substrate specificity of a purified α-glucosidase from barley malt, isomaltotriose exhibited a Michaelis constant (Km) of 25 mM. This is 10.4 times higher than the Km of 2.4 mM for maltotriose and 4.1 times higher than the Km of 6.1 mM for panose [1]. This indicates a significantly lower affinity of this enzyme for the α-(1→6)-linked substrate compared to α-(1→4)-linked and mixed-linkage trisaccharides.

Enzyme Kinetics α-Glucosidase Carbohydrate Metabolism

Digestion Resistance: Isomaltotriose is Hydrolyzed Significantly Slower than Panose by Mammalian Brush Border Enzymes

An in vitro digestion study using rat small intestinal brush border glycosyl hydrolases demonstrated that the hydrolysis rate is directly dependent on linkage type. The study found that the rate of hydrolysis decreased in the order panose > isomaltose, kojibiose, or nigerose. Isomaltotriose, as a linear α-(1→6) linked oligosaccharide, was confirmed to be hydrolyzed slowly by these brush border enzymes, whereas panose-series oligosaccharides (containing α-(1→4) linkages) were hydrolyzed more rapidly [1]. This establishes that the α-(1→6) linkage in isomaltotriose confers significant resistance to mammalian digestive enzymes compared to the α-(1→4) bonds found in panose and maltotriose.

In Vitro Digestion Prebiotic Research Glycoside Hydrolases

Thermal Stability: α-(1→6) Linkage in Isomaltotriose is 2-3x More Resistant to Subcritical Water Degradation than α-(1→4) Bonds

A comparative study on the degradation kinetics of glucose trisaccharides in subcritical water at 190-240°C revealed a clear linkage-dependent stability. The overall degradation rates decreased in the following order: maltotriose > panose > isomaltotriose [1]. This order indicates that the α-(1→4)-glycosidic bond in maltotriose is the most labile, followed by the mixed bonds in panose, while the α-(1→6)-glycosidic bond in isomaltotriose is the most resistant. The study applied first-order reaction kinetics to each degradation step, confirming that the α-(1→6) linkage is more difficult to cleave thermally.

Thermal Stability Green Chemistry Carbohydrate Processing

Fermentative Selectivity: Isomaltotriose is Preferentially Metabolized by Bifidobacteria, Unlike Isomaltose

An investigation into the metabolism of isomalto-oligosaccharides (IMO) by probiotic bacteria demonstrated a clear divergence in substrate preference based on degree of polymerization (DP). The study found that lactobacilli metabolized isomaltose (a disaccharide), whereas isomaltotriose and higher DP oligosaccharides were metabolized by bifidobacteria first [1]. This shows that isomaltotriose acts as a selective substrate for bifidobacteria over lactobacilli, a distinction not made by the smaller isomaltose. Furthermore, in vivo rodent studies indicated that IMO diets selectively stimulated lactobacilli and increased their diversity compared to control or inulin diets, but the initial metabolism of isomaltotriose by bifidobacteria is a key initial step [1].

Microbiome Prebiotics Bacterial Metabolism

High-Impact Application Scenarios for Isomaltotriose Based on Quantified Differentiation


In Vitro Digestibility and Prebiotic Index Assays

Isomaltotriose is the gold-standard substrate for quantifying the activity of small intestinal brush border α-glucosidases, specifically to assess α-(1→6)-glucosidase activity. Unlike panose or maltotriose, which are rapidly cleaved by α-(1→4)-specific enzymes, isomaltotriose's slow hydrolysis rate [1] makes it an ideal candidate for in vitro digestion models (e.g., using rat intestinal acetone powder or purified enzymes) designed to simulate carbohydrate escape to the colon. Its selective metabolism by bifidobacteria [2] further supports its use in prebiotic fermentation assays to measure short-chain fatty acid production and bacterial growth, providing a clear signal that is not confounded by the metabolism of α-(1→4)-linked contaminants.

Enzymology and Bioprocessing: α-(1→6)-Hydrolase Assays

Due to its 10-fold higher Km for certain α-glucosidases compared to maltotriose [1], isomaltotriose is an essential substrate for characterizing and engineering enzymes with specificity for α-(1→6) linkages. It is used to differentiate the activity of glucoamylases, isomaltases, and transglucosidases. In industrial starch processing and the production of isomalto-oligosaccharide syrups, isomaltotriose serves as a key analytical standard for monitoring the efficiency of transglucosylation reactions and the purity of the final product, as its presence is a direct marker of α-(1→6) bond formation.

Carbohydrate Stability Studies and Food Processing

Researchers evaluating the thermal stability of carbohydrates during high-temperature processing (e.g., extrusion, sterilization, or subcritical water extraction) should select isomaltotriose as a model compound for α-(1→6)-linked glucose polymers. Its slower degradation rate compared to maltotriose and panose [1] provides a conservative estimate of the stability of branched dextrins or isomalto-oligosaccharides in thermal processes. This data is critical for optimizing processing parameters to preserve desired oligosaccharide structures in functional foods and nutraceuticals.

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